molecular formula C8H9BrN4O B13097520 2-(3-Bromoimidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol CAS No. 425379-12-0

2-(3-Bromoimidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol

Katalognummer: B13097520
CAS-Nummer: 425379-12-0
Molekulargewicht: 257.09 g/mol
InChI-Schlüssel: FWBJZBJXKWKDER-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Bromoimidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol is a chemical compound with the molecular formula C8H9BrN4O and a molecular weight of 257.09 g/mol . This compound is characterized by the presence of a bromine atom attached to an imidazo[1,2-b][1,2,4]triazine ring system, which is further connected to a propan-2-ol moiety. It is used in various scientific research applications due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromoimidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol typically involves the following steps:

    Formation of the Imidazo[1,2-b][1,2,4]triazin-7-yl Core: This step involves the cyclization of appropriate precursors to form the imidazo[1,2-b][1,2,4]triazin-7-yl ring system.

    Attachment of the Propan-2-ol Moiety:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, use of efficient catalysts, and implementation of purification techniques to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Bromoimidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(3-Bromoimidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Wirkmechanismus

The mechanism of action of 2-(3-Bromoimidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The bromine atom and the imidazo[1,2-b][1,2,4]triazin-7-yl ring system play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of their functions and subsequent biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(3-Chloroimidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol: Similar structure with a chlorine atom instead of bromine.

    2-(3-Fluoroimidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol: Similar structure with a fluorine atom instead of bromine.

    2-(3-Iodoimidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol: Similar structure with an iodine atom instead of bromine.

Uniqueness

2-(3-Bromoimidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens.

Eigenschaften

CAS-Nummer

425379-12-0

Molekularformel

C8H9BrN4O

Molekulargewicht

257.09 g/mol

IUPAC-Name

2-(3-bromoimidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol

InChI

InChI=1S/C8H9BrN4O/c1-8(2,14)5-3-10-7-12-6(9)4-11-13(5)7/h3-4,14H,1-2H3

InChI-Schlüssel

FWBJZBJXKWKDER-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C1=CN=C2N1N=CC(=N2)Br)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.